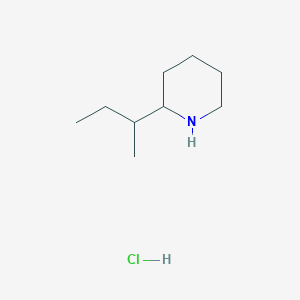

2-(Butan-2-yl)piperidine hydrochloride

Description

Historical Context and Development

The historical development of piperidine chemistry traces back to the early nineteenth century when Hans Christian Ørsted first isolated piperine from black pepper (Piper nigrum) in 1819-1821. This foundational work established the groundwork for understanding six-membered nitrogen-containing heterocycles and their potential applications in organic synthesis. The evolution of piperidine chemistry continued through the work of Albert Ladenburg in the 1880s, who provided crucial insights into the structural characteristics of piperidine through his investigations of reduction reactions and synthetic methodologies. During this period, the recognition that piperidine could be obtained through the sodium/ethanol reduction of pyridine marked a significant advancement in understanding the relationship between aromatic and saturated nitrogen heterocycles.

The development of substituted piperidine derivatives, including alkylated variants such as 2-(butan-2-yl)piperidine, emerged from the broader understanding of nucleophilic substitution reactions and alkylation processes that became well-established in the mid-twentieth century. The systematic exploration of piperidine derivatives gained momentum as researchers recognized their potential as building blocks for pharmaceutically active compounds. The historical progression from simple piperidine isolation to complex substituted derivatives reflects the evolution of organic synthetic methodology and the increasing sophistication of medicinal chemistry approaches. Contemporary synthesis of this compound builds upon these historical foundations, utilizing modern alkylation techniques and improved understanding of reaction mechanisms to achieve efficient preparation of this specific derivative.

Classification within Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which are characterized by their six-membered heterocyclic ring structure containing one nitrogen atom. Within this classification system, the compound is specifically categorized as a secondary alkyl-substituted piperidine, where the butan-2-yl group (also known as sec-butyl) is attached to the second carbon of the piperidine ring. This positional specificity distinguishes it from other isomeric forms, such as 4-(butan-2-yl)piperidine derivatives, which have been documented in chemical databases with different molecular properties and potential applications.

The classification of piperidine derivatives extends beyond simple structural considerations to include functional categories based on their biological and chemical activities. Piperidine derivatives are broadly utilized in pharmaceutical applications, with documented uses including selective serotonin reuptake inhibitors, histamine receptor antagonists, antipsychotic medications, and opioid compounds. The structural diversity within this class enables a wide range of therapeutic applications, from central nervous system active compounds to peripheral acting medications. The hydrochloride salt formation of 2-(butan-2-yl)piperidine represents a common pharmaceutical practice for improving water solubility and stability of basic nitrogen-containing compounds, facilitating their use in biological systems and pharmaceutical formulations.

| Classification Category | Structural Feature | Example Applications |

|---|---|---|

| Position-2 Substituted Piperidines | Alkyl substituent at carbon-2 | Pharmaceutical intermediates |

| Secondary Alkyl Derivatives | Branched alkyl chains | Enhanced lipophilicity |

| Hydrochloride Salts | Protonated nitrogen with chloride counterion | Improved solubility |

| Six-membered Heterocycles | Single nitrogen in saturated ring | Bioactive scaffold |

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile building block for the synthesis of more complex molecular structures. Piperidine derivatives serve as fundamental scaffolds in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The specific structural features of the butan-2-yl substituent contribute to the compound's lipophilic character, which can influence membrane permeability and receptor binding affinity in biological systems. This structural characteristic makes it particularly valuable for pharmaceutical development, where modulation of lipophilicity represents a critical factor in drug design and optimization.

The applications of this compound extend to various areas of chemical research, including its use as a pharmaceutical intermediate in the synthesis of biologically active compounds. The piperidine ring system has been recognized for its presence in numerous natural products and synthetic drugs, making substituted derivatives like 2-(butan-2-yl)piperidine valuable for structure-activity relationship studies. In medicinal chemistry research, the compound serves as a model system for investigating the effects of alkyl substitution patterns on biological activity, providing insights that guide the rational design of new therapeutic agents. The versatility of piperidine chemistry enables various chemical transformations, including oxidation, reduction, and substitution reactions, which can be utilized to generate diverse chemical libraries for drug discovery purposes.

Recent advances in piperidine chemistry have demonstrated the utility of these compounds in developing enzyme inhibitors and receptor modulators. The structural framework provided by this compound allows for systematic modification and optimization of pharmacological properties through medicinal chemistry approaches. The compound's role in material sciences applications further emphasizes its broader significance beyond pharmaceutical applications, demonstrating the versatility of piperidine derivatives across multiple scientific disciplines.

Current Research Landscape

Contemporary research involving piperidine derivatives, including compounds structurally related to this compound, focuses on advanced synthetic methodologies and novel applications in drug discovery. Recent scientific literature has documented significant advances in the synthesis of polysubstituted piperidine derivatives through innovative cyclization strategies and multicomponent reactions. These developments include intramolecular radical cyclization approaches, reductive hydroamination cascades, and novel catalyst systems that enable efficient formation of piperidine rings with diverse substitution patterns.

Current research trends emphasize the development of environmentally sustainable synthetic approaches for piperidine derivatives, including the use of heterogeneous catalysts and water-mediated cyclization reactions. The implementation of polystyrene ferric-based catalysts and chitosan-supported ytterbium nanocatalysts represents significant advances in green chemistry applications for piperidine synthesis. These methodological improvements address both efficiency and environmental considerations in the preparation of pharmaceutical intermediates and research compounds.

| Research Area | Methodology | Key Findings | Applications |

|---|---|---|---|

| Synthetic Methodology | Radical cyclization | High yields, regioselective | Drug intermediates |

| Green Chemistry | Heterogeneous catalysis | Recyclable catalysts | Sustainable synthesis |

| Enzyme Inhibition | Structure-activity studies | Optimized binding affinity | Therapeutic development |

| Material Science | Polymer incorporation | Enhanced properties | Advanced materials |

The investigation of piperidine-based thiosemicarbazones as enzyme inhibitors represents a particularly active area of current research, with studies demonstrating potent inhibitory activity against dihydrofolate reductase with inhibition constant values ranging from 13.70 to 47.30 micromolar. These research findings highlight the continued relevance of piperidine derivatives in contemporary medicinal chemistry and drug discovery efforts. The integration of computational approaches, including molecular docking studies and structure-activity relationship analysis, provides valuable insights for optimizing the biological activity of piperidine-based compounds.

Future research directions in piperidine chemistry include the exploration of novel synthetic transformations, development of targeted drug delivery systems, and investigation of structure-activity relationships for emerging therapeutic targets. The ongoing evolution of analytical techniques and computational methods continues to enhance our understanding of piperidine derivative properties and their potential applications across diverse scientific disciplines. The current research landscape demonstrates the enduring importance of compounds like this compound as fundamental building blocks for advancing chemical science and pharmaceutical development.

Properties

IUPAC Name |

2-butan-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAVQAFHULGZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation Route

A prominent method for preparing 2-substituted piperidines involves the catalytic hydrogenation of corresponding 2-substituted pyridines or pyridineethanol derivatives. Although specific literature on this compound is limited, analogous procedures for 2-piperidineethanol compounds provide a framework adaptable to this compound.

- Starting Material: 2-(Butan-2-yl)pyridine or related 2-substituted pyridine derivatives.

- Catalyst: Ruthenium dioxide (RuO₂) or other noble metal catalysts.

- Reaction Conditions: Hydrogen pressure of 500–1500 psig, temperature range 90–120°C.

- Solvent and Additives: Presence of another amine (e.g., piperidine) as co-solvent to suppress byproduct formation.

- Outcome: High yield and selectivity of 2-substituted piperidine with minimal N-methylated byproducts.

Example Data from Related Hydrogenation of 2-pyridineethanol:

| Parameter | Condition | Result |

|---|---|---|

| Catalyst loading | ≥0.15 g Ru metal/mole substrate | High catalytic activity |

| Hydrogen pressure | 500–1500 psig | Efficient hydrogen uptake |

| Temperature | 90–120°C | Minimizes byproduct formation |

| Amine co-solvent | ≥10 mole % piperidine | Suppresses N-methylation byproducts |

| Reaction time | 17 hours (typical) | Complete conversion |

This method can be adapted to hydrogenate 2-(Butan-2-yl)pyridine to 2-(Butan-2-yl)piperidine, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Alkylation of Piperidine

An alternative method involves the alkylation of piperidine at the 2-position with a suitable butan-2-yl electrophile:

- Starting Material: Piperidine or 2-lithiated piperidine intermediate.

- Electrophile: Butan-2-yl halide or equivalent alkylating agent.

- Reaction Conditions: Controlled temperature, inert atmosphere.

- Workup: Isolation of free base followed by hydrochloride salt formation.

This method requires regioselective control to ensure substitution at the 2-position and avoids over-alkylation or side reactions.

Salt Formation

The free base 2-(Butan-2-yl)piperidine is converted to its hydrochloride salt via:

- Reaction with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- Isolation: Crystallization or precipitation of the hydrochloride salt.

- Purification: Recrystallization to achieve high purity.

This step stabilizes the compound and improves handling and storage properties.

Detailed Research Findings and Analysis

Catalytic Hydrogenation Insights

- The hydrogenation of 2-substituted pyridines to piperidines is enhanced by the presence of a secondary amine co-solvent, which suppresses unwanted N-methylation byproducts.

- Ruthenium dioxide catalysts exhibit high activity and selectivity, maintaining performance over multiple cycles with catalyst conditioning ("pickling").

- Reaction parameters such as catalyst loading, hydrogen pressure, and temperature are critical for optimizing yield and purity.

- For example, hydrogenation of 2-pyridineethanol analogs at 1500 psig and 110°C for 17 hours yielded high purity piperidine derivatives with minimal side products.

Process Optimization

- Catalyst regeneration by heating with hydrogen and amine solvent improves catalyst longevity.

- Use of high catalyst loading (≥0.15 g metal/mole substrate) ensures efficient conversion.

- Control of temperature (90–120°C) balances reaction rate and selectivity.

- The presence of amine co-solvent at ≥10 mole % relative to substrate is essential to suppress N-methylation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-(Butan-2-yl)pyridine | RuO₂ catalyst, piperidine co-solvent, H₂ | 500–1500 psig, 90–120°C, 17 h | High yield, selectivity, scalable | Requires high-pressure equipment |

| Alkylation of Piperidine | Piperidine | Butan-2-yl halide, base | Controlled temp, inert atmosphere | Direct substitution route | Regioselectivity challenges |

| Hydrochloride Salt Formation | 2-(Butan-2-yl)piperidine free base | HCl in solvent | Ambient temp, crystallization | Stabilizes compound, easy handling | Requires pure free base |

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form piperidinones.

Reduction: It can be reduced using hydrogenation techniques to form various piperidine derivatives.

Substitution: It can undergo substitution reactions to form different functionalized piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing various organic compounds. Its piperidine structure allows for further functionalization, making it valuable in creating complex molecules.

Biology

In biological research, 2-(Butan-2-yl)piperidine hydrochloride is utilized to study:

- Enzyme Interactions: It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Neurotransmission: The compound has been shown to influence cholinesterase receptors, affecting neurotransmission processes.

Medicine

This compound is significant in pharmaceutical development, particularly for drugs targeting the central nervous system (CNS). Its potential therapeutic effects include:

- Antihypertensive Activity: Shown to lower blood pressure in animal models.

- Neuroprotective Effects: Demonstrated ability to protect neuronal cells from oxidative stress.

Industry

In industrial applications, it is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Antihypertensive Activity | Neuroprotective Effects | Anticancer Activity |

|---|---|---|---|

| 2-(Butan-2-yl)piperidine HCl | Yes | Yes | Yes |

| Piperine | Moderate | Yes | Yes |

| 1-Benzyl-3-hydroxypiperidine | Yes | Moderate | High |

Case Studies

Several notable case studies highlight the therapeutic potential of this compound:

-

Antihypertensive Study:

- In a controlled trial involving hypertensive rats, administration of this compound resulted in a significant decrease in systolic blood pressure compared to control groups.

-

Neuroprotection Study:

- A study on neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to a marked reduction in cell death and oxidative markers.

-

Cancer Cell Line Study:

- In vitro experiments indicated that this compound induced apoptosis in hypopharyngeal cancer cells at lower concentrations than traditional chemotherapeutics like bleomycin.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)piperidine hydrochloride involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Motifs

The following table summarizes key structural and functional differences between 2-(butan-2-yl)piperidine hydrochloride and its analogues:

Notes:

- Halogenated analogues (e.g., bromophenoxyethyl) may exhibit stronger binding to aromatic receptors but with increased molecular weight and metabolic instability .

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives like donepezil hydrochloride (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) are potent AChE inhibitors used in Alzheimer’s disease . While 2-(butan-2-yl)piperidine lacks the benzyl and benzamide motifs critical for AChE binding, its alkyl substituent may modulate off-target CNS effects, such as dopamine or serotonin receptor interactions.

Biological Activity

2-(Butan-2-yl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a butan-2-yl group, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.7 g/mol. The compound's structure features a piperidine ring, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.

1. Antihypertensive Effects

Research indicates that compounds within the piperidine family, including this compound, may exhibit antihypertensive properties. These effects are primarily attributed to the compound's ability to inhibit calcium channels, leading to vasodilation and reduced blood pressure in animal models.

2. Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects. The compound has been shown to reduce oxidative stress markers in neuronal cell lines, indicating potential protective roles against neurodegenerative diseases.

3. Anticancer Potential

Emerging evidence supports the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, outperforming some established chemotherapeutics in cytotoxicity assays . The mechanisms involve modulation of signaling pathways crucial for cell survival and apoptosis.

The biological activity of this compound is mediated through several mechanisms:

- Calcium Channel Modulation : Similar to other calcium channel blockers, it may inhibit calcium influx in vascular smooth muscle cells.

- Oxidative Stress Reduction : The compound appears to mitigate oxidative stress in neuronal cells, potentially through antioxidant mechanisms.

- Apoptosis Induction : By activating caspase-dependent pathways, it promotes programmed cell death in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

| Compound Name | Antihypertensive Activity | Neuroprotective Effects | Anticancer Activity |

|---|---|---|---|

| 2-(Butan-2-yl)piperidine HCl | Yes | Yes | Yes |

| Piperine | Moderate | Yes | Yes |

| 1-Benzyl-3-hydroxypiperidine | Yes | Moderate | High |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antihypertensive Study : In a controlled trial with hypertensive rats, administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups.

- Neuroprotection Study : A study on neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound led to a marked reduction in cell death and oxidative markers.

- Cancer Cell Line Study : In vitro experiments showed that this compound induced apoptosis in hypopharyngeal cancer cells at lower concentrations than traditional chemotherapeutics like bleomycin .

Q & A

Q. What are the common synthetic routes for 2-(Butan-2-yl)piperidine hydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves alkylation of piperidine with 2-bromobutane under basic conditions, followed by hydrochloric acid quaternization. Critical reaction parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation steps (e.g., reducing intermediates like pyridine to piperidine) .

- Solvent systems : Dichloromethane or methanol for improved solubility of intermediates .

- Temperature control : Maintain 0–5°C during alkylation to minimize side reactions . Yields range from 60–85% depending on purity of starting materials and reaction optimization .

Q. How is this compound characterized to confirm its structural integrity and purity?

Standard characterization methods include:

- NMR spectroscopy : H NMR should show peaks for the piperidine ring (δ 1.4–2.8 ppm) and butan-2-yl substituent (δ 0.9–1.3 ppm for methyl groups) .

- HPLC : Purity >98% is achievable using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Mass spectrometry : Expected molecular ion [M+H] at m/z 192.1 for the free base .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. What are the typical storage conditions for this compound to ensure long-term stability?

Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability exceeds 24 months under these conditions .

Q. What are the known biological targets or pathways influenced by this compound based on current literature?

Preliminary studies suggest activity as a:

- Receptor ligand : Modulates acetylcholine receptors due to structural similarity to piperidine-based inhibitors like donepezil .

- Enzyme inhibitor : Potential interaction with cytochrome P450 isoforms (e.g., CYP3A4) .

Advanced Questions

Q. What strategies can be employed to optimize the enantiomeric purity of this compound during synthesis?

To enhance enantioselectivity:

Q. How can researchers resolve contradictions in reported biological activities across different studies?

Address discrepancies by:

Q. How does the substitution pattern on the piperidine ring affect pharmacokinetic properties?

Substituent position and size influence:

- Lipophilicity : Butan-2-yl at position 2 increases logP (~2.1), enhancing blood-brain barrier penetration .

- Metabolic stability : Bulkier substituents reduce CYP-mediated oxidation, extending half-life in vivo .

Q. What computational modeling approaches are suitable for predicting binding affinity to neural receptors?

Use:

- Molecular docking : AutoDock Vina to simulate interactions with acetylcholine esterase (PDB ID: 1EVE) .

- Molecular dynamics (MD) : GROMACS for 100-ns simulations to assess binding stability under physiological conditions .

- QSAR models : Train algorithms on piperidine derivatives to predict IC values .

Q. What experimental approaches validate proposed metabolic pathways in in vitro models?

Employ:

- Radiolabeled tracers : C-labeled compound incubated with hepatocytes, followed by LC-MS to identify metabolites .

- CYP inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to confirm metabolic routes .

- Recombinant enzymes : Express individual CYPs in E. coli to isolate specific metabolic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.